Cy5-Huwentoxin-IV is a synthetic derivative of Huwentoxin-IV, a neurotoxin originally isolated from the venom of the Chinese tarantula Ornithoctonus huwena. Huwentoxin-IV is classified as an inhibitor cystine knot peptide, which is known for its ability to inhibit tetrodotoxin-sensitive sodium channels in mammalian sensory neurons. This compound has garnered attention due to its potential applications in neuroscience and pharmacology, particularly in the study of voltage-gated sodium channels.
Huwentoxin-IV was first characterized from the venom of the Chinese tarantula and is part of a broader class of peptides known as inhibitor cystine knot peptides. These peptides are characterized by their compact structure stabilized by disulfide bonds, which contribute to their stability and biological activity. The original isolation and characterization of Huwentoxin-IV revealed its significant role as a sodium channel antagonist, specifically targeting tetrodotoxin-sensitive channels in neuronal tissues .
The synthesis of Cy5-Huwentoxin-IV typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of the peptide chain. The synthesis begins with the production of a linear peptide, followed by cyclization through disulfide bond formation between cysteine residues. This process often requires careful optimization to ensure proper folding and activity .
The synthesis process may include:
Cy5-Huwentoxin-IV consists of 35 amino acids with a complex structure stabilized by three disulfide bonds. The amino acid sequence includes critical residues that contribute to its interaction with sodium channels. The molecular formula is with a molecular weight of approximately 4107.20 Da .
Cy5-Huwentoxin-IV primarily interacts with voltage-gated sodium channels, inhibiting their activation. The mechanism involves binding to specific sites on the sodium channel, effectively blocking ion flow. This interaction can be characterized through various biochemical assays, including patch-clamp techniques that measure ionic currents across membranes .
The binding affinity and kinetics can be assessed using:
Cy5-Huwentoxin-IV exerts its effects by binding to voltage-gated sodium channels at receptor site 4, located at the extracellular S3-S4 linker of domain II. This binding stabilizes the channel in an inactive state, preventing depolarization and subsequent action potential generation in neurons. The process can be described as follows:
Cy5-Huwentoxin-IV appears as a white lyophilized solid and is soluble in water and saline buffers. Its physical characteristics are essential for practical applications in laboratory settings.
The compound exhibits stability under physiological conditions due to its disulfide bond structure. Its solubility profile allows for easy manipulation in biochemical assays, making it suitable for various experimental applications.
Cy5-Huwentoxin-IV has several scientific uses:
Huwentoxin-IV (HwTx-IV) is a 35-amino acid peptide neurotoxin originally isolated from the venom of Haplopelma schmidti, the Chinese bird spider (also classified as Selenocosmia huwena or Ornithoctonus huwena) [1] [6] [10]. It belongs to the inhibitory cystine knot (ICK) structural family, characterized by three disulfide bonds (Cys²-Cys¹⁷, Cys⁹-Cys²⁴, and Cys¹⁶-Cys³¹) that confer exceptional stability [1] [4] [10]. The peptide has a molecular weight of 4,107.20 Da and features a C-terminal amidation critical for its biological activity [1] [8].
HwTx-IV functions as a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), with highest affinity for the neuronal subtype Nav1.7 (IC₅₀ = 26 nM) [1] [10]. It selectively inhibits neuronal VGSCs (Nav1.2, Nav1.3, Nav1.7) over muscle subtypes (Nav1.4, Nav1.5), making it a valuable tool for neuroscientific research [8] [10]. The toxin’s mechanism involves binding to neurotoxin receptor site 4 in the voltage-sensing domain II (DII) of VGSCs, trapping the voltage sensor in a closed configuration and preventing channel activation [1] [10].
Table 1: Structural Characteristics of Huwentoxin-IV
Property | Description |
---|---|
Amino Acid Sequence | Glu-Cys-Leu-Glu-Ile-Phe-Lys-Ala-Cys-Asn-Pro-Ser-Asn-Asp-Gln-Cys-Cys-Lys-Ser-Ser-Lys-Leu-Val-Cys-Ser-Arg-Lys-Thr-Arg-Trp-Cys-Lys-Tyr-Gln-Ile-NH₂ |
Disulfide Bonds | Cys²-Cys¹⁷, Cys⁹-Cys²⁴, Cys¹⁶-Cys³¹ |
Molecular Formula | C₁₇₄H₂₇₇N₅₁O₅₂S₆ |
Molecular Weight | 4,107.20 Da |
Structural Motif | Inhibitor Cystine Knot (ICK) |
Source | Synthetic or isolated from Haplopelma schmidti venom |
Cy5-Huwentoxin-IV (Cy5-HwTx-IV) is a bioconjugate where the native toxin is labeled with Cy5, a cyanine dye derivative optimized for near-infrared fluorescence imaging [1] [3]. Cy5 exhibits excitation/emission maxima at 646 nm/662 nm, enabling deep-tissue penetration (up to several millimeters) and minimal interference from biological autofluorescence [1] [3] [7]. The stoichiometry of labeling is 1:1, ensuring uniform signal quantification [1].
The rationale for Cy5 conjugation includes:
Table 2: Photophysical Properties of Cy5-Huwentoxin-IV
Parameter | Value | Significance |
---|---|---|
Excitation (λₘₐₓ) | 646 nm | Minimizes cellular autofluorescence |
Emission (λₘₐₓ) | 662 nm | Near-infrared window for deep-tissue imaging |
Stoichiometry | 1:1 (Cy5:HwTx-IV) | Ensures quantitative signal interpretation |
Photostability | High | Suitable for prolonged live-cell imaging |
Synthetic methods include chemical conjugation to lysine residues (e.g., Lys¹⁸, Lys²¹, Lys²⁷) or co-translational incorporation via engineered initiator tRNAs charged with Cy5-methionine [5]. The latter approach ensures site-specific N-terminal labeling without perturbing functional residues [5].
Cy5-HwTx-IV enables precise mapping of Nav1.7 channels, which are critical in pain signal amplification [9] [10]. Mutagenesis studies using Cy5 conjugates confirm that domain II’s S3–S4 linker (specifically residues Glu⁸¹⁸ and Asp⁸¹⁶ in hNav1.7) forms the primary binding pocket [1] [10]. Reverse mutations in muscle isoforms (e.g., rNav1.4 N655D/Q657E) increase HwTx-IV affinity by >300-fold, validating domain II’s role in isoform selectivity [10].
Interactive Table 3: Selectivity Profile of Huwentoxin-IV and Cy5-Conjugate
VGSC Subtype | Native HwTx-IV IC₅₀ | Cy5-HwTx-IV Activity | Biological Relevance |
---|---|---|---|
hNav1.7 | 26 nM | Retained | Pain signal transmission |
rNav1.2 | 150 nM | Retained | CNS excitability |
rNav1.3 | 338 nM | Retained | Neuropathic pain |
hNav1.5 | >10 µM | Lost | Cardiac muscle excitability |
Cy5-HwTx-IV reveals competitive binding patterns with other gating modifier toxins. For instance, ProTx-II (from tarantula venom) shares partial binding determinants in domain II but additionally traps domain IV’s voltage sensor—a mechanism absent in HwTx-IV [10]. Fluorescence polarization assays using Cy5-HwTx-IV quantify these interactions, showing that ProTx-II displaces Cy5-HwTx-IV at 100 nM concentrations, confirming overlapping binding sites [10].
Engineered HwTx-IV variants (e.g., E1N/R26K/Q34S) with enhanced Nav1.7 selectivity (>100-fold over Nav1.2) are validated using Cy5 conjugates [9]. Fluorescence-based screening identifies mutants with improved binding kinetics, accelerating analgesic development [9]. In vivo imaging in rodent pain models confirms that Cy5-HwTx-IV accumulates in peripheral nerves, supporting its potential for targeted pain therapy [3] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7